molecular formula C16H28O2 B1204236 2-Hexadecynoic acid CAS No. 2834-03-9

2-Hexadecynoic acid

Cat. No.: B1204236
CAS No.: 2834-03-9
M. Wt: 252.39 g/mol
InChI Key: MECFGCCEVOFCNS-UHFFFAOYSA-N
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Description

2-Hexadecynoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain, making it an acetylenic fatty acid . This compound is known for its unique chemical properties and biological activities, which have garnered significant interest in various fields of scientific research.

Scientific Research Applications

2-Hexadecynoic acid has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action of 2-Hexadecynoic acid is not fully understood, it has been suggested that it may have antibacterial properties .

Safety and Hazards

2-Hexadecynoic acid can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

There is potential for further evaluation of 2-Hexadecynoic acid for use in topical antifungal formulations . Additionally, the chemical conjugation of this compound to C5-curcumin enhances its antibacterial activity against multi-drug resistant bacteria, suggesting potential for future research in this area .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecynoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The acetylenic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like organolithium compounds or Grignard reagents are used.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

hexadec-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFGCCEVOFCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182577
Record name 2-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2834-03-9
Record name 2-Hexadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecynoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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